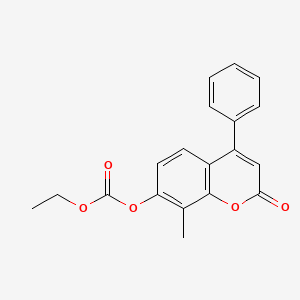![molecular formula C20H23N3O B5665069 (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)
(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a chemical compound that belongs to the class of bicyclic azabicyclo compounds. This compound is of interest to the scientific community due to its potential applications in the field of medicinal chemistry. In 2.2]nonan-7-one.
Mecanismo De Acción
The mechanism of action of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its binding to dopamine receptors in the brain. Specifically, it has been shown to bind to the D1 and D2 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By binding to these receptors, (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can modulate dopamine signaling and potentially reduce symptoms of psychosis and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one have been studied in animal models. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive function and decision-making. Additionally, it has been shown to reduce cocaine-induced hyperactivity and drug-seeking behavior in rats. These effects suggest that (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one may have potential applications in the treatment of drug addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one in lab experiments is its ability to bind to dopamine receptors with high affinity. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation is that it may have off-target effects on other neurotransmitter systems, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one. One area of interest is the development of more selective dopamine receptor ligands based on the structure of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one. This could lead to the discovery of more effective treatments for psychiatric disorders and drug addiction. Another area of interest is the investigation of the long-term effects of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one on dopamine signaling and behavior. This could provide insight into the potential risks and benefits of using this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of (1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has been reported in the literature. One of the most common methods involves the reaction of 3-picolylamine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Aplicaciones Científicas De Investigación
(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has been studied extensively in the field of medicinal chemistry. It has been shown to have potential applications as an antipsychotic agent due to its ability to bind to dopamine receptors in the brain. Additionally, it has been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
(1S,5R)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20-18-8-9-19(23(20)13-16-5-2-1-3-6-16)15-22(14-18)12-17-7-4-10-21-11-17/h1-7,10-11,18-19H,8-9,12-15H2/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYYQZNTWKZOG-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)

![N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)
![[3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5665016.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5665033.png)
![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)


